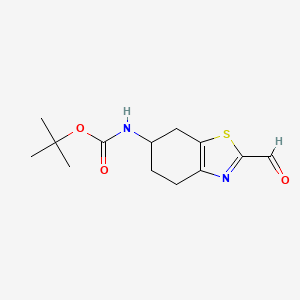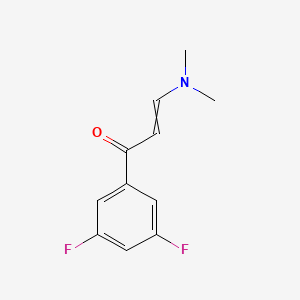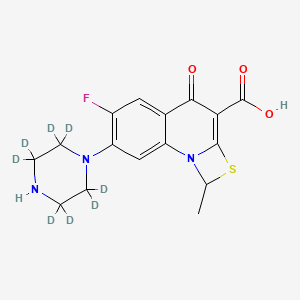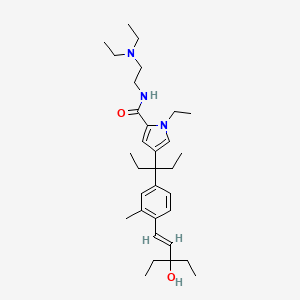
(3beta,11alpha)-Olean-12-ene-3,11-diol; 11alpha-Hydroxy-beta-amyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,11alpha)-Olean-12-ene-3,11-diol; 11alpha-Hydroxy-beta-amyrin: is a naturally occurring triterpenoid compound. It is part of the oleanane family, which is known for its diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,11alpha)-Olean-12-ene-3,11-diol typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes hydroxylation reactions to introduce the hydroxyl groups at the 3 and 11 positions. Specific reagents and catalysts are used to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of (3beta,11alpha)-Olean-12-ene-3,11-diol may involve extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially converting them into other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3beta,11alpha)-Olean-12-ene-3,11-diol.
Scientific Research Applications
Chemistry: In chemistry, (3beta,11alpha)-Olean-12-ene-3,11-diol is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology: Biologically, this compound has been investigated for its anti-inflammatory and antioxidant properties. It has shown potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: In medicine, (3beta,11alpha)-Olean-12-ene-3,11-diol is explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the formulation of cosmetics and skincare products due to its beneficial effects on skin health.
Mechanism of Action
The mechanism of action of (3beta,11alpha)-Olean-12-ene-3,11-diol involves its interaction with various molecular targets. It can modulate signaling pathways related to inflammation and oxidative stress. The compound’s hydroxyl groups play a crucial role in its biological activity, allowing it to form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Beta-Amyrin: Another triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Exhibits anti-cancer and anti-inflammatory effects.
Uniqueness: (3beta,11alpha)-Olean-12-ene-3,11-diol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its dual hydroxyl groups at the 3 and 11 positions differentiate it from other similar triterpenoids.
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(6aR,6bS,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20?,21?,22?,23?,24?,27-,28+,29-,30-/m1/s1 |
InChI Key |
UBUHIKQRNDOKCZ-MRAFKFSXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)O)C1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


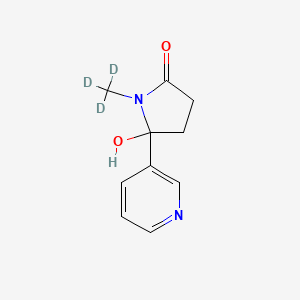


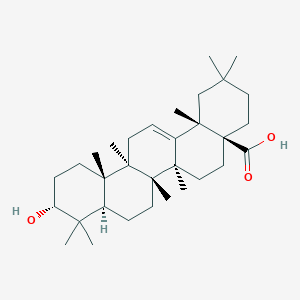
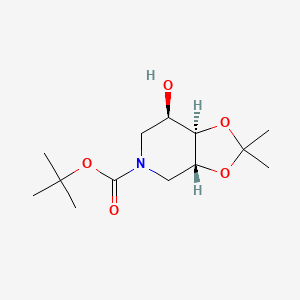

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)


